Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate
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Overview
Description
Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a furan and pyridine ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles, such as using environmentally benign solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,4-dihydro-pyridine-3-carboxylic acid methyl ester
- 4-Oxo-4,5-dihydro-furo[2,3-b]pyridine-2-carboxylic acid
- 4-Oxo-4,7-dihydro-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester
Uniqueness
Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-oxo-7H-furo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-4-5-6(11)2-3-10-8(5)14-7/h2-4H,1H3,(H,10,11) |
InChI Key |
PVJSIRQNYHLWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)NC=CC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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